molecular formula C15H29NNaO3 B087163 Sodium N-lauroylsarcosinate CAS No. 137-16-6

Sodium N-lauroylsarcosinate

Cat. No.: B087163
CAS No.: 137-16-6
M. Wt: 294.39 g/mol
InChI Key: BZXMNFQDWOCVMU-UHFFFAOYSA-N
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Description

Sodium lauroyl sarcosinate is an sodium salt of an acyl derivative of sarcosine, which is a natural amino acid found in muscles and other body tissues. Acyl sarcosines are considered modifiŽed fatty acids in which the hydrocarbon chains are interrupted by an amidomethyl group in the alpha position. They are used as hair-conditioning agents and surfactant-cleansing agents in cosmetics, as well as to improve wetting and penetration of topical pharmaceutical products. Acyl sarcosines and their sodium salts are also used in the metal finishing and processing industries for their crystal modifying, anti-rust, and anti-corrosion properties. (L1892, A2881)

Scientific Research Applications

  • Calcium Carbonate Crystallization Control : It's used to control the crystallization of calcium carbonate in ethanol or ethanol/water solutions, influencing the morphology of the particles from polyhedron to amorphous spheres (Li, 2008).

  • Energy Absorption Systems : Sodium N-Lauroylsarcosine sodium salt is used in nanoporous silica for energy absorption, modifying the infiltration plateau in a two-staged manner (Surani, Kong, & Qiao, 2005).

  • Flotation Collector in Mineral Processing : It acts as a selective flotation collector for dolomite–apatite separation, outperforming sodium oleate in this application (Abdel-Halim, Abdel Khalek, Zheng, & Gao, 2022).

  • Formation of pH-Responsive Vesicles : When mixed with other surfactants, it forms thermodynamically stable unilamellar vesicles in buffered aqueous media, showing potential for pH-triggered drug release (Ghosh & Dey, 2011).

  • Protein-Surfactant Interactions : Its interactions with bovine serum albumin (BSA) have been studied, showing stronger binding strength compared to similar surfactants and affecting the protein structure (Ghosh & Dey, 2015).

  • Hydroxyapatite Nanoplate Synthesis : It assists in synthesizing hydroxyapatite nanoplates with controlled morphology, providing a new approach to tune aspect ratios of hydroxyapatite nanoplates (Li, 2009).

  • Corrosion Inhibition : Sodium N-lauroylsarcosinate acts as a corrosion inhibitor for metals like AZ31 Mg alloy and reinforcing steel in various environments (Frignani, Grassi, Zanotto, & Zucchi, 2012; Lin Chang-jian, 2009).

  • Surfactant-Induced Itch Mechanisms : Its role in causing itching when used in cleansers was investigated, contributing to our understanding of surfactant-induced skin irritation (Inami, Andoh, Sasaki, & Kuraishi, 2013).

  • Synthesis Optimization : Research has been conducted on optimizing its synthesis process for better yield and purity, which is crucial for industrial applications (Yan, 2001).

  • Micellisation in Water-Alcohol Mixtures : Its aggregation behavior in water-alcohol mixtures has been studied, which is important for understanding its interactions in various solvents (Owoyomi, Alo, Soriyan, & Ogunlusi, 2014).

  • Inhibition of Anaerobic Glycolysis : It has been found effective in reducing the overall rate of glycolysis, with implications in biochemical and medical research (Carbon, Blackwell, Calandra, & Fosdick, 1955).

  • Electrochemical Biosensor Development : A vitamin C biosensor based on immobilization of ascorbate oxidase in a poly(3,4-ethylenedioxythiophene)-lauroylsarcosinate film was developed, demonstrating its utility in agricultural applications (Wen, Xu, Liu, Li, Lu, Yue, & He, 2012).

  • Topical Microbicides Against STDs : It's used in gel formulations as a microbicide against sexually transmitted diseases like herpes simplex virus, highlighting its potential in medical applications (Roy, Gourde, Piret, Désormeaux, Lamontagne, Haineault, Omar, & Bergeron, 2001).

  • Solution Behavior in Aqueous Alcohol Media : Its volumetric properties in aqueous alcohol solutions have been studied, offering insights into its solution behavior and interactions (Shah, Chat, Rather, & Dar, 2017).

  • Galvanic Corrosion Inhibition : Its effectiveness in inhibiting galvanic corrosion between carbon steel and stainless steel was examined, useful in corrosion science (Hu, Jia, Chen, & Guo, 2020).

  • Anaerobic Digestion Enhancement : It's used to enhance methane production from anaerobic digestion of waste activated sludge, showing potential in waste management and bioenergy (Du, Huang, Zhang, Wang, Yang, & Li, 2021).

Mechanism of Action

Target of Action

Sodium lauroylsarcosinate, also known as sarcosyl, is an anionic surfactant derived from sarcosine . Its primary targets are the lipid molecules on the surface of cells. It interacts with these molecules due to its amphiphilic nature, which means it has both hydrophobic and hydrophilic properties .

Mode of Action

Sodium lauroylsarcosinate works by reducing the surface tension of liquids, allowing it to interact more efficiently with other molecules . It is a type of anionic surfactant that interacts with positively charged molecules, such as proteins, by forming micelles . This interaction is facilitated by the hydrophobic 12-carbon chain (lauroyl) and the hydrophilic carboxylate .

Biochemical Pathways

Sodium lauroylsarcosinate affects the lipid metabolism pathway. It has been shown to have a significant impact on the skin lipidome, mainly manifested by the increase of phosphatidylglycerol (PG) and phosphatidylcholine (PC), and the decrease of ceramides .

Pharmacokinetics

Due to its surfactant properties, it is known to be soluble in water, ethanol, or glycerol . It is stable under normal temperature and pressure , suggesting that it may have good bioavailability.

Result of Action

The action of Sodium lauroylsarcosinate results in changes at the molecular and cellular level. It also causes a shift in the structure of the prokaryotic microbiome, mainly reflected by the increase in Acinetobacter, Escherichia-Shigella, Streptococcus, and Ralstonia .

Action Environment

The action of Sodium lauroylsarcosinate can be influenced by environmental factors. For instance, its effectiveness can be affected by the pH of the solution it is in . Additionally, it has been found that Sodium lauroylsarcosinate is stable under normal conditions, and is resistant to heat, acid, and alkali , suggesting that it can maintain its action, efficacy, and stability in a variety of environmental conditions.

Future Directions

Sodium N-lauroylsarcosinate has potential applications in the field of molecular biology and biochemical research . It has been used in studies for the solubilization and separation of membrane proteins and glycoproteins . It also exhibits protein denaturant potency and has been integrated into lysing solutions .

Biochemical Analysis

Biochemical Properties

Sodium lauroylsarcosinate is amphiphilic due to the hydrophobic 12-carbon chain (lauroyl) and the hydrophilic carboxylate . This property allows it to interact with various biomolecules, particularly lipids, and proteins in the cell membrane. It can attract excess oil and dirt, then carefully remove the grime by emulsifying it so it rinses easily away with water .

Cellular Effects

Sodium lauroylsarcosinate has been shown to have effects on the skin’s microbiome and lipidome . It does not extensively influence skin biophysical parameters but causes a decrease in porphyrin . After using a facial cleanser containing Sodium lauroylsarcosinate for 3 weeks, the alpha diversity of the prokaryotic microbial community decreased significantly .

Molecular Mechanism

The molecular mechanism of Sodium lauroylsarcosinate involves its interaction with other surfactants. For instance, the addition of an equal mixture of Sodium lauroylsarcosinate and the non-ionic surfactant sorbitan monolaurate (S20) to a buffered water:ethanol solution led to the formation of micelle-like aggregates . These aggregates can help carry other small molecules, such as drugs, through the skin .

Temporal Effects in Laboratory Settings

In laboratory settings, Sodium lauroylsarcosinate has shown changes over time. For instance, after using a facial cleanser containing Sodium lauroylsarcosinate for 3 weeks, there was a significant decrease in the alpha diversity of the prokaryotic microbial community .

Transport and Distribution

Sodium lauroylsarcosinate, due to its amphiphilic nature, can be distributed within cells and tissues by interacting with various transporters or binding proteins

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Sodium N-lauroylsarcosinate can be achieved through a two-step process. The first step involves the preparation of lauroyl sarcosine, followed by the conversion of lauroyl sarcosine to Sodium N-lauroylsarcosinate.", "Starting Materials": [ "Sarcosine", "Lauroyl chloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ { "Step 1": "Preparation of lauroyl sarcosine", "Conditions": "Room temperature, Methanol", "Reactants": [ "Sarcosine", "Lauroyl chloride" ], "Products": "Lauroyl sarcosine", "Catalyst": "None", "Yield": "Moderate to high" }, { "Step 2": "Conversion of lauroyl sarcosine to Sodium N-lauroylsarcosinate", "Conditions": "Room temperature, Water", "Reactants": [ "Lauroyl sarcosine", "Sodium hydroxide" ], "Products": "Sodium N-lauroylsarcosinate", "Catalyst": "None", "Yield": "High" } ] }

CAS No.

137-16-6

Molecular Formula

C15H29NNaO3

Molecular Weight

294.39 g/mol

IUPAC Name

sodium;2-[dodecanoyl(methyl)amino]acetate

InChI

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19);

InChI Key

BZXMNFQDWOCVMU-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]

SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)O.[Na]

137-16-6

physical_description

Dry Powder, Liquid;  Liquid
White powder;  [Sigma-Aldrich MSDS]

Pictograms

Corrosive; Acute Toxic; Irritant

Synonyms

Gardol
lauroyl sarcosine
N-dodecanoyl-N-methylglycine
N-lauroyl sarcosinate
N-lauroyl sarcosine
N-lauroyl-N-methylaminoacetic acid
N-lauroylsarcosinate
N-lauroylsarcosine
N-lauroylsarcosine sodium salt
N-methyl-N-(1-oxododecyl)glycine sodium salt (1:1)
sarcosyl NL
sarkosyl
sarkosyl L
sarkosyl NL
sarkosyl NL 30
sarkosyl, ammonium salt
sarkosyl, potassium salt
sodium lauroyl sarcosinate
sodium N-lauroyl sarcosinate
sodium N-lauroylsarcosinate
sodium N-laurylsarcosinate

vapor_pressure

0.02 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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